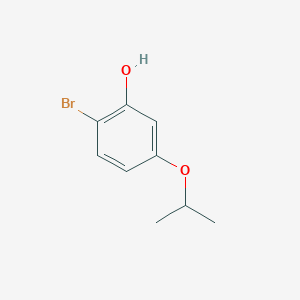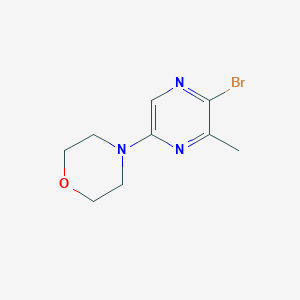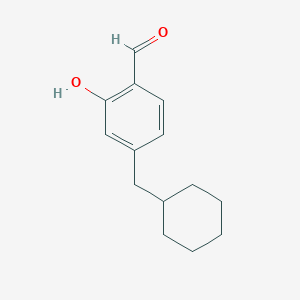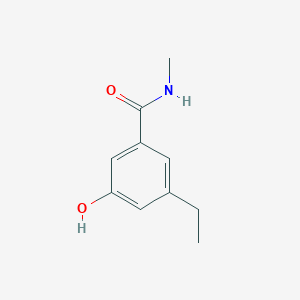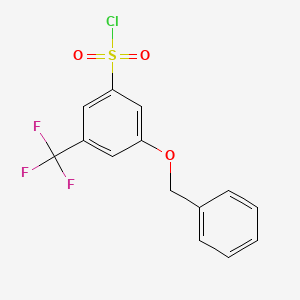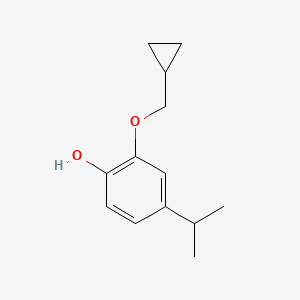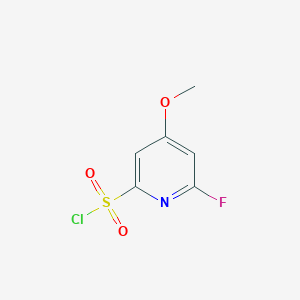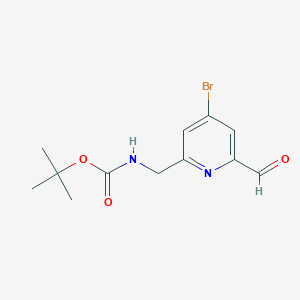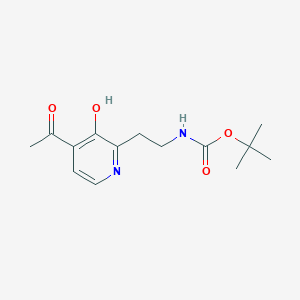
3-Chloropyridine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyridine-2,5-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 3 position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method is the chlorination of pyridine-2,5-dicarboxylic acid using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of pyridine.
Oxidation Products: Anhydrides, esters, or ketones.
Coupling Products: Biaryl or heteroaryl compounds.
科学研究应用
3-Chloropyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can inhibit the activity of target proteins, leading to various biological effects. The compound’s ability to participate in coupling reactions also allows it to modify the structure and function of biomolecules.
相似化合物的比较
Similar Compounds
- 2-Chloropyridine-5-carboxylic acid
- 3-Chloropyridine-4-carboxylic acid
- 2,3-Dichloropyridine
- 2,5-Dichloropyridine
Uniqueness
3-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom at the 3 position further enhances its versatility in synthetic applications compared to other chloropyridine derivatives.
属性
分子式 |
C7H4ClNO4 |
|---|---|
分子量 |
201.56 g/mol |
IUPAC 名称 |
3-chloropyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChI 键 |
JWQUQFHOUMTOFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
